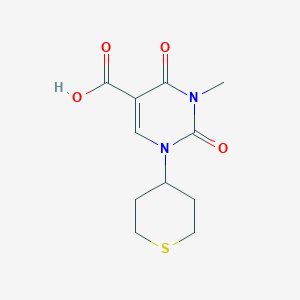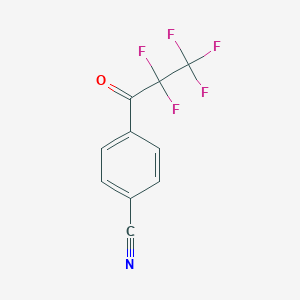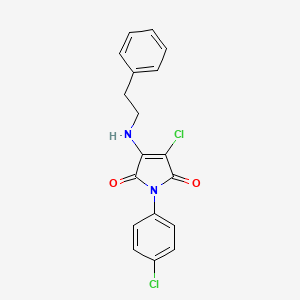
3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloro-substituted phenyl group and a phenethylamino group attached to a pyrrole-2,5-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.
Amidation: The phenethylamino group can be introduced through an amidation reaction, where the pyrrole-2,5-dione reacts with phenethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
3-chloro-1-(4-chlorophenyl)-4-(phenylamino)-1H-pyrrole-2,5-dione: Similar structure but lacks the phenethyl group.
3-chloro-1-(4-chlorophenyl)-4-(methylamino)-1H-pyrrole-2,5-dione: Similar structure but has a methyl group instead of the phenethyl group.
Uniqueness
3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione is unique due to the presence of both chloro-substituted phenyl and phenethylamino groups, which may contribute to its distinct chemical and biological properties.
特性
分子式 |
C18H14Cl2N2O2 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC名 |
3-chloro-1-(4-chlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-13-6-8-14(9-7-13)22-17(23)15(20)16(18(22)24)21-11-10-12-4-2-1-3-5-12/h1-9,21H,10-11H2 |
InChIキー |
WGIHWTGMUPKKLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


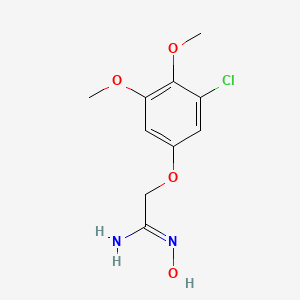
![8-Boc-3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B14869938.png)
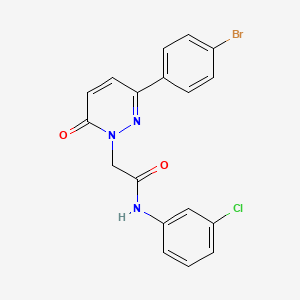

![(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol](/img/structure/B14869946.png)
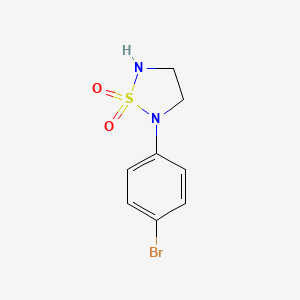
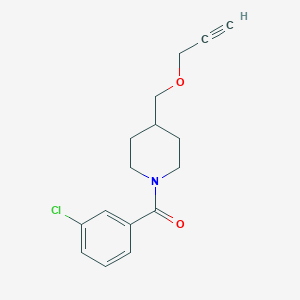

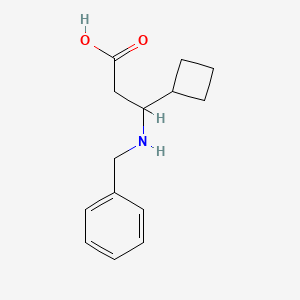
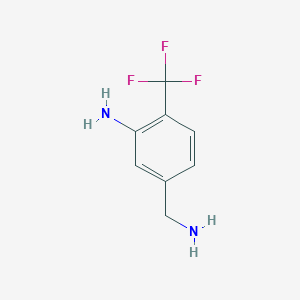
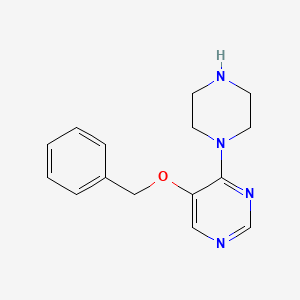
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B14869994.png)
